molecular formula C19H25N5O2 B2484869 3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 378204-21-8

3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2484869
CAS No.: 378204-21-8
M. Wt: 355.442
InChI Key: CHYLZYWOIFVGNZ-UHFFFAOYSA-N
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Description

3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes a purine core substituted with methyl, pentyl, and phenethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group modifications. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a model compound for studying purine chemistry and developing new synthetic methodologies.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Potential use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, specificity, and effects on cellular processes are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine compound found in cocoa and chocolate.

    Theophylline: Used in medicine for its bronchodilator properties.

Uniqueness

3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in research and industry.

Properties

IUPAC Name

3-methyl-7-pentyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-3-4-8-13-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-12-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYLZYWOIFVGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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